molecular formula C16H16ClNO3 B4674408 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B4674408
M. Wt: 305.75 g/mol
InChI Key: QCZRWUHMICGGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, commonly known as Flumioxazin, is a synthetic herbicide that is widely used in agricultural practices. It belongs to the chemical class of N-phenylacetamides and is highly effective in controlling the growth of weeds. Flumioxazin has gained popularity due to its selective action on broadleaf weeds and its low toxicity towards non-target organisms.

Mechanism of Action

Flumioxazin acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll biosynthesis in plants. This inhibition leads to the accumulation of toxic intermediates and the destruction of chlorophyll, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
Flumioxazin has been found to have low toxicity towards mammals, birds, and aquatic organisms. However, it can be toxic to some non-target organisms such as earthworms and bees. Flumioxazin has also been shown to have a low persistence in the environment, with a half-life of less than 30 days.

Advantages and Limitations for Lab Experiments

Flumioxazin has several advantages for use in laboratory experiments. It is highly selective towards broadleaf weeds, making it an ideal herbicide for studying the impact of weed control on crop yield. Flumioxazin is also easy to apply and has a low risk of phytotoxicity towards crops. However, its high cost and limited availability may pose limitations for some research studies.

Future Directions

There are several future directions for research on Flumioxazin. One area of interest is the development of new formulations that can improve the efficacy and persistence of the herbicide. Another direction is the investigation of the impact of Flumioxazin on soil microorganisms and the potential for soil degradation. Additionally, research on the impact of Flumioxazin on non-target organisms such as pollinators and aquatic organisms is needed to ensure the safety of its use in agriculture.

Scientific Research Applications

Flumioxazin has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be highly effective in controlling the growth of broadleaf weeds in various crops such as soybean, cotton, and corn. Flumioxazin has also been investigated for its potential use in weed management practices in non-crop areas such as roadsides and industrial sites.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-7-8-15(20-2)13(9-11)18-16(19)10-21-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZRWUHMICGGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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